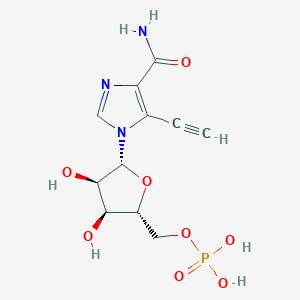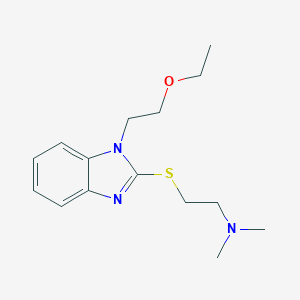![molecular formula C18H19ClN2O3 B238236 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor effects in preclinical studies, and its mechanism of action is believed to involve inhibition of histone deacetylases (HDACs). In
Mécanisme D'action
The mechanism of action of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is believed to involve inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation in leukemia cells, and to inhibit angiogenesis in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. In addition, this compound has been shown to have anti-tumor effects in a variety of cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several possible future directions for research on 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have improved efficacy and safety profiles. Another area of interest is the combination of this compound with other anti-cancer agents, which may enhance its anti-tumor effects. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(isobutyrylamino)aniline to form the desired product. The final compound is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel.
Propriétés
Formule moléculaire |
C18H19ClN2O3 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-10-12(19)4-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
CZOWFWGDPKCSLV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Solubilité |
0.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

